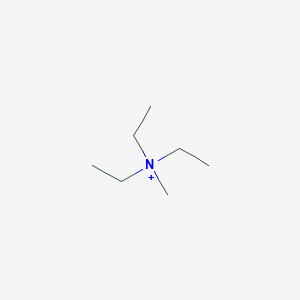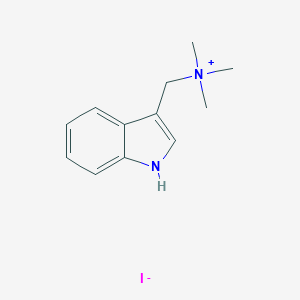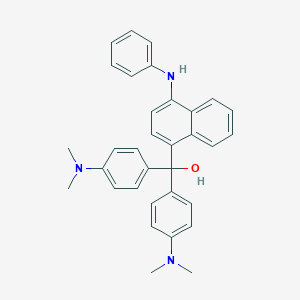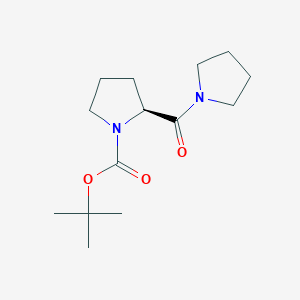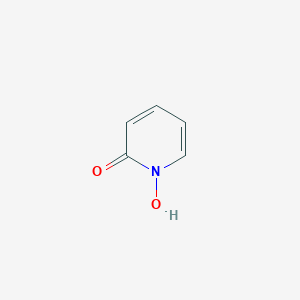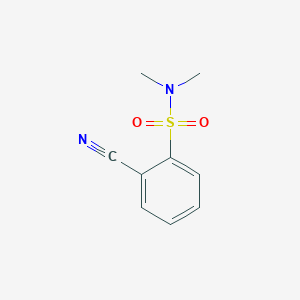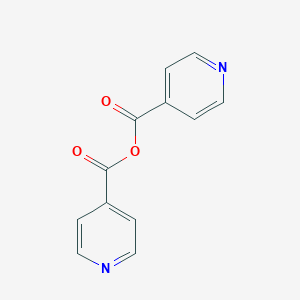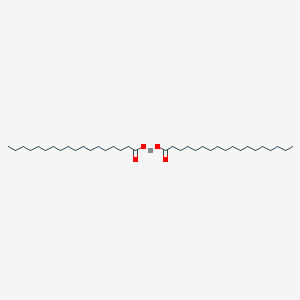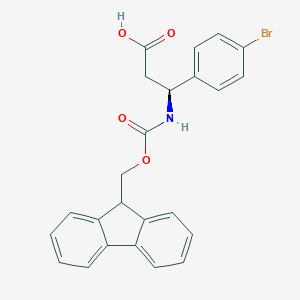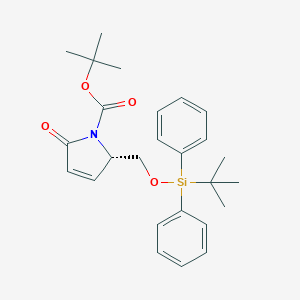
(S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use. Pyrrole is a component of several larger naturally occurring compounds such as heme .
Molecular Structure Analysis
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The tert-butyldiphenylsilyloxy group is a common protecting group in organic chemistry, used to protect sensitive alcohol functionalities during a chemical synthesis .Chemical Reactions Analysis
As a pyrrole derivative, this compound might undergo similar reactions to other pyrroles. For example, it might undergo electrophilic substitution at the 2-position, the carbon next to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the pyrrole ring might make the compound aromatic and potentially color-changing when exposed to air .Aplicaciones Científicas De Investigación
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the preparation of complex molecules. Its silyloxy group serves as a protective group for alcohols, which can be selectively deprotected under mild conditions . This characteristic is essential for multi-step synthetic routes where selective functional group transformations are required.
Medicinal Chemistry
In medicinal chemistry, the tert-butyl group of this compound is often used to improve the pharmacokinetic properties of drug candidates. It increases lipophilicity, which can enhance membrane permeability and potentially improve drug absorption .
Material Science
The tert-butyl group’s steric bulk can be exploited in material science to create novel polymers with unique properties. For instance, it can influence the polymer’s melting point, solubility, and mechanical strength .
Catalysis
The tert-butyl group can also play a role in catalysis. It can be used to modify the steric environment around a catalytic site, influencing the selectivity and efficiency of the catalytic process .
Bioconjugation
For bioconjugation applications, the compound’s reactive ester group can be used to attach biomolecules to various substrates. This is particularly useful in developing targeted drug delivery systems .
Analytical Chemistry
In analytical chemistry, the tert-butyl group can be used as a derivatization agent to enhance the detection of certain compounds via chromatography or mass spectrometry, improving analytical resolution and sensitivity .
Flow Chemistry
The tert-butyl ester group of this compound is valuable in flow chemistry applications. It can be introduced into a variety of organic compounds using flow microreactor systems, which is more efficient and sustainable compared to batch processes .
Nitroso Compound Synthesis
Finally, this compound can be used in the synthesis of N-nitroso compounds from secondary amines, utilizing tert-butyl nitrite under solvent-free conditions. This method features a broad substrate scope and excellent yields, which is significant for the synthesis of nitroso compounds used in various chemical industries .
Direcciones Futuras
The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, future research might focus on improving its efficacy or reducing its side effects. If it’s a chemical reagent, future research might focus on finding new reactions it can participate in or improving its synthesis .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxo-2H-pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4Si/c1-25(2,3)31-24(29)27-20(17-18-23(27)28)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-18,20H,19H2,1-6H3/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSURGVHGROPIV-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C=CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C=CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


